

Antifolate C2: A Comparative Analysis of Efficacy Against Other GARFTase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various inhibitors targeting glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine biosynthesis pathway. While direct comparative preclinical data for a compound explicitly named "Antifolate C2" is not publicly available, this document summarizes its known characteristics and contrasts them with established and investigational GARFTase inhibitors for which quantitative data exists.

Introduction to GARFTase Inhibition

Glycinamide ribonucleotide formyltransferase (GARFTase) catalyzes the transfer of a formyl group to glycinamide ribonucleotide (GAR), a crucial step in the synthesis of purines, the essential building blocks of DNA and RNA.[1] The inhibition of GARFTase disrupts purine synthesis, leading to cell growth arrest and apoptosis, making it a compelling target for anticancer therapies.[2] Antifolates, which are structurally similar to folic acid, represent a major class of drugs that target folate-dependent enzymes like GARFTase.[2][3]

Antifolate C2 is described as an antifolate compound that inhibits GARFTase and shows selectivity for the proton-coupled folate transporter (PCFT), suggesting a potential for targeted delivery into cancer cells.[4] It has been noted for its inhibitory effects on the proliferation of non-squamous non-small cell lung cancer (NS-NSCLC) cells.[4]

Comparative Efficacy of GARFTase Inhibitors

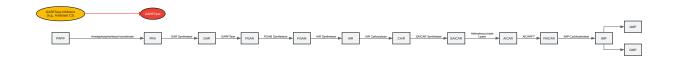
The following tables summarize the available quantitative data for several well-characterized GARFTase inhibitors. It is important to note that these values were obtained from different studies and under varying experimental conditions, which may affect direct comparability.

Table 1: In Vitro Enzyme Inhibition

Inhibitor	Target Enzyme	Ki (nM)	IC50 (nM)	Source
Lometrexol	Human GARFTase	-	-	[5]
LY309887	Human GARFTase	6.5	-	[5]
AG2034	Human GARFTase	28	-	[6]
Pemetrexed	Mouse GARFTase	-	>20,000	[7]
Compound 3	Mouse GARFTase	-	150	[7]
Compound 7	-	-	-	[6]

Note: "Compound 3" and "Compound 7" are novel pyrrolopyrimidine antifolates from a study by Gangjee et al.[6][7] It is plausible that "**Antifolate C2**" may be structurally related to this class of compounds, but a direct link cannot be established from the available information.

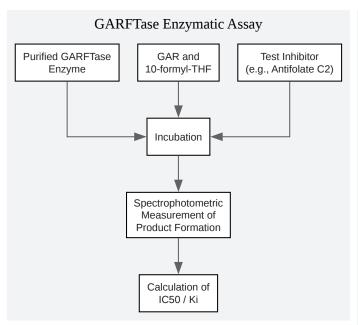
Table 2: In Vitro Cell Proliferation Inhibition (IC50)

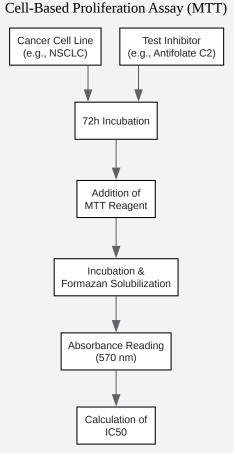

Inhibitor	Cell Line	IC50 (nM)	Source
Lometrexol	CCRF-CEM (Human Leukemia)	2.9	[5]
LY309887	CCRF-CEM (Human Leukemia)	9.9	[5]
AG2034	L1210 (Murine Leukemia)	4	[6]
AG2034	CCRF-CEM (Human Leukemia)	2.9	[6]
Pemetrexed	KB (Human Cervical Cancer)	-	[6]
Compound 3	KB (Human Cervical Cancer)	-	[7]
Compound 7	IGROV1 (Human Ovarian Cancer)	Potent (exact value not specified)	[6]

Note: "Compound 3" and "Compound 7" are novel pyrrolopyrimidine antifolates from a study by Gangjee et al.[6][7]

Signaling Pathway and Experimental Workflows

To understand the context of GARFTase inhibition, the following diagrams illustrate the de novo purine biosynthesis pathway and a typical experimental workflow for evaluating inhibitor efficacy.





Click to download full resolution via product page

Caption: The de novo purine biosynthesis pathway highlighting the role of GARFTase.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. texaschildrens.org [texaschildrens.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antifolate C2: A Comparative Analysis of Efficacy Against Other GARFTase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365045#antifolate-c2-efficacy-compared-to-other-garftase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com